

Isobutyl Benzoate: A Technical Guide for the Fragrance and Flavor Industries

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Compound of Interest

Compound Name: *Isobutyl benzoate*

Cat. No.: *B106509*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of **isobutyl benzoate** in the fragrance and flavor sectors. This document provides a comprehensive overview of its chemical and physical properties, sensory characteristics, applications, and relevant experimental protocols, designed to be a valuable resource for professionals in research and development.

Introduction

Isobutyl benzoate (2-methylpropyl benzoate) is a benzoate ester recognized for its versatile applications in the fragrance, flavor, and cosmetic industries.[1][2] It is a colorless liquid with a characteristic sweet, fruity, and balsamic aroma, often with floral and powdery nuances.[3][4] Naturally occurring in a variety of fruits and flowers such as bananas, cherries, papayas, and tropical blossoms, it is also found in products like beer and cider.[1][5] In addition to its primary function as a fragrance and flavoring agent, **isobutyl benzoate** also serves as a preservative and solvent in cosmetic formulations.[6]

Physicochemical Properties

A summary of the key physicochemical properties of **isobutyl benzoate** is presented in Table 1 for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ O ₂	[1]
Molecular Weight	178.23 g/mol	[1]
CAS Number	120-50-3	[5]
Appearance	Colorless liquid	[1][3]
Boiling Point	241-242 °C at 760 mmHg	[1]
Density	0.992 - 0.997 g/mL at 20°C	
Refractive Index	1.4890 - 1.4960 at 20°C	[4]
Flash Point	96.11 °C (205 °F)	[4]
Solubility	Soluble in alcohol; Insoluble in water	[4]
Vapor Pressure	0.037 mmHg at 25°C	[4]
LogP (o/w)	3.23	[4]

Organoleptic Profile

The sensory characteristics of **isobutyl benzoate** are crucial to its application in fragrances and flavors. Its complex odor and flavor profile allows for its use in a wide array of products.

Sensory Aspect	Descriptors	Reference
Odor	Sweet, fruity, balsamic, powdery, musty green, floral (rose, geranium), cherry	[1][3][4][7]
Flavor	Fruity, balsamic, cherry	[4]
Odor Longevity	> 16 hours on a smelling strip	[3]

Applications in the Fragrance Industry

Isobutyl benzoate is a valuable component in perfumery, primarily used as a blender to impart naturalness and character to fragrance compositions.[3] Its soft fruity and powdery notes, with a hint of green, make it an excellent modifier in floral and fruity scents.[3]

Key Fragrance Applications:

- **Floral Accords:** It is frequently used to add a leafy, natural character to rose and geranium bases.[3] Its ability to blend well with other floral components makes it a versatile ingredient in various floral fragrances, including carnation, hyacinth, orchid, and tuberose.[7]
- **Fruity Compositions:** The inherent fruity notes of **isobutyl benzoate** make it a suitable ingredient for tropical fruit fragrances and other sweet, fruity scents.[3]
- **Blender and Fixative:** It serves as an effective blender, harmonizing different notes within a fragrance. It also possesses some fixative properties, contributing to the longevity of the scent.

Recommended Usage Levels:

- **Fragrance Concentrate:** Up to 8.0%[7]
- **Finished Products (Leave-on):** 0.5%[7]
- **Finished Products (Rinse-off):** 0.5%[7]

Applications in the Flavor Industry

In the flavor industry, **isobutyl benzoate** is valued for its sweet and fruity taste profile. It is recognized as a synthetic flavoring substance by the Flavor and Extract Manufacturers Association (FEMA) with the number 2185 and is considered Generally Recognized as Safe (GRAS).[8]

Key Flavor Applications:

- **Fruit Flavors:** It is used to enhance and impart fruity notes, particularly in cherry, plum, and berry flavor formulations.[4][9]
- **Beverages:** It contributes to the flavor profile of beverages such as beer and cider.[1]

- Confectionery and Baked Goods: Its fruity and sweet character makes it suitable for use in various confectionery and baked products.

Recommended Usage Levels (as per FEMA GRAS):

Food Category	Typical Use Level (ppm)
Beverages	2.0 - 9.0
Ice Cream, Ices, etc.	7.9
Candy	12.0
Baked Goods	10.0 - 23.0

Experimental Protocols

Synthesis of Isobutyl Benzoate

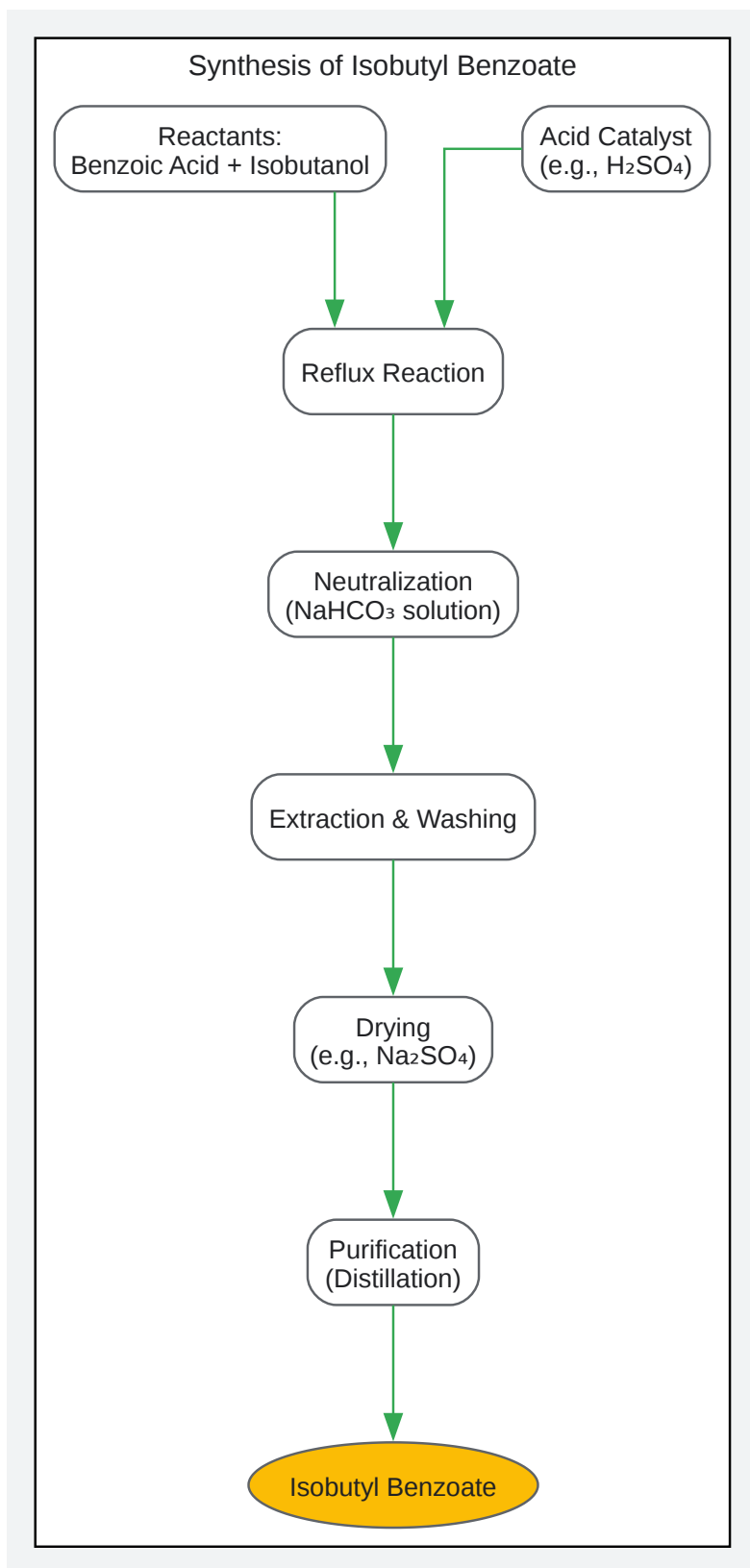
A common method for the synthesis of **isobutyl benzoate** is through the Fischer esterification of benzoic acid and isobutanol, typically in the presence of an acid catalyst.

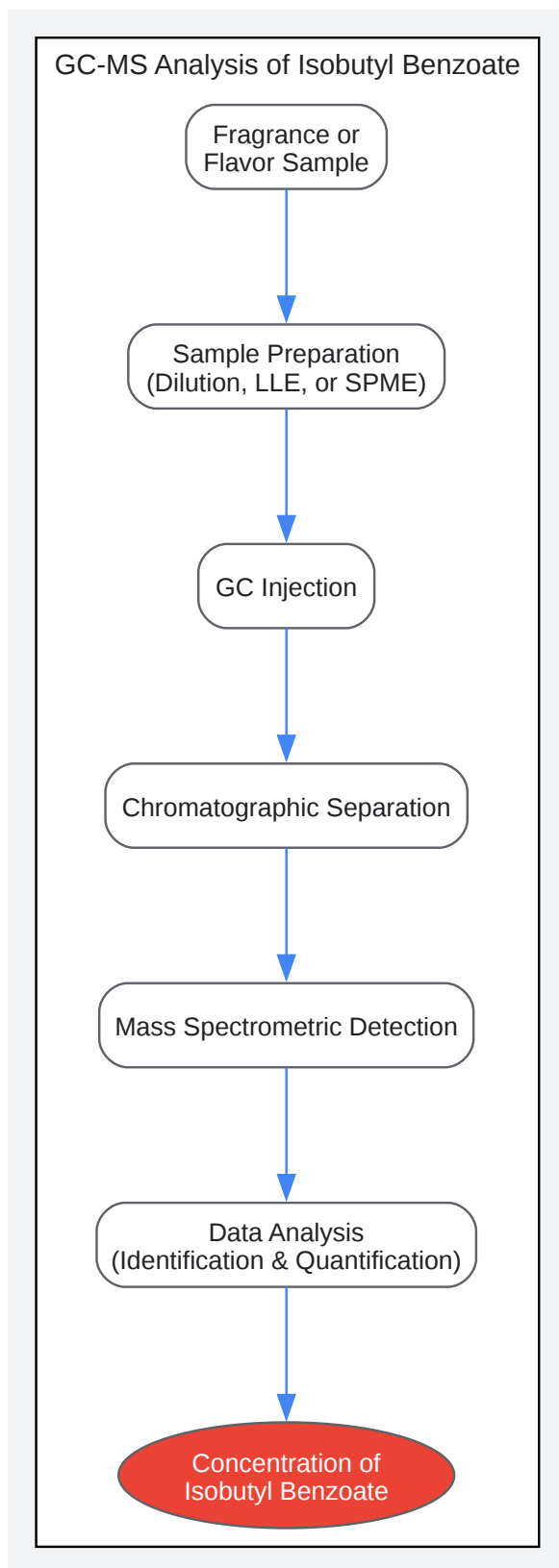
Methodology:

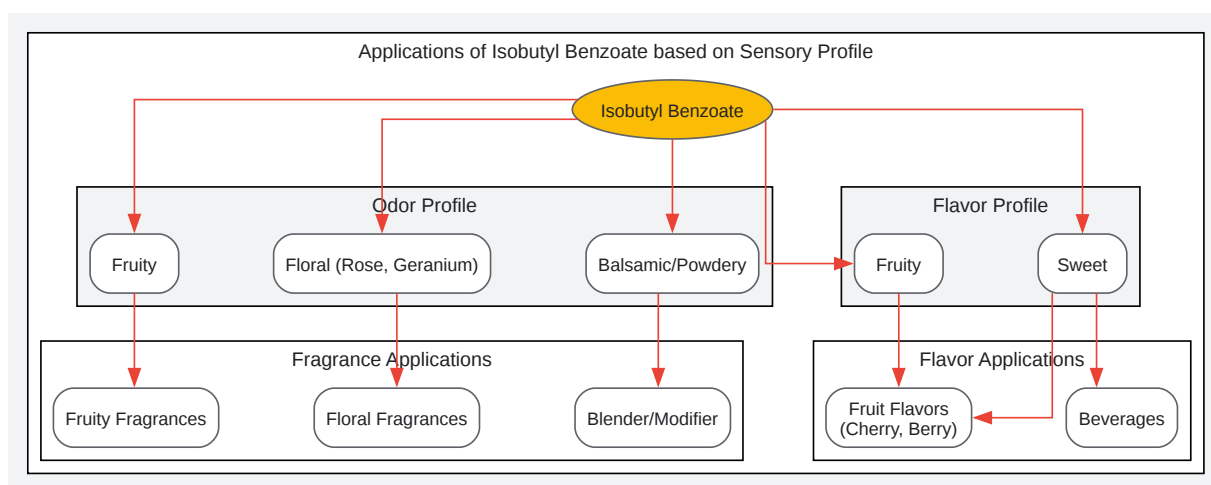
- Reactants: Benzoic acid and a molar excess of isobutanol.
- Catalyst: Concentrated sulfuric acid or hydrochloric acid.
- Procedure:
 - Combine benzoic acid, isobutanol, and the acid catalyst in a round-bottom flask equipped with a reflux condenser.
 - Heat the mixture to reflux for a specified period to drive the reaction towards completion.
 - After cooling, the reaction mixture is typically washed with a sodium bicarbonate solution to neutralize the acid catalyst and any unreacted benzoic acid.
 - The organic layer is then washed with water and dried over an anhydrous salt (e.g., sodium sulfate).

- The final product is purified by distillation under reduced pressure.

Below is a diagram illustrating the general workflow for the synthesis of **isobutyl benzoate**.







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